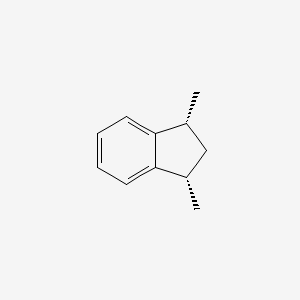
4,4'-(Piperazine-1,4-diylbis((6-chloro-1,3,5-triazine-4,2-diyl)imino))bis(5-hydroxy-6-((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic) acid, potassium sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) is a complex organic compound that belongs to the class of azo dyes. This compound is known for its vibrant color properties and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.
準備方法
The synthesis of 4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) involves multiple steps. The process typically starts with the preparation of the triazine and azo components separately, followed by their coupling.
Synthesis of Triazine Component: The triazine component is synthesized through a series of reactions involving chlorination and nucleophilic substitution. The process often involves the use of reagents such as cyanuric chloride and piperazine.
Synthesis of Azo Component: The azo component is prepared by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. Common reagents used in this step include sodium nitrite and hydrochloric acid.
Coupling Reaction: The final step involves the coupling of the triazine and azo components under controlled conditions to form the desired compound. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
化学反応の分析
4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine rings, where chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The azo group in the compound can be reduced to form amines, while oxidation can lead to the formation of different oxidation states of the azo group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye chemistry and triazine-based reactions.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of 4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) involves its interaction with various molecular targets. The compound’s azo group can interact with nucleophiles, leading to the formation of covalent bonds. The triazine rings can undergo substitution reactions, allowing the compound to form stable complexes with other molecules. These interactions are crucial for its applications in dyeing and staining.
類似化合物との比較
4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) can be compared with other similar compounds such as:
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound also contains triazine rings but lacks the azo group, making it less suitable for dyeing applications.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have similar triazine structures but differ in their substituents, leading to different chemical properties and applications.
Functionalized Triazines and Tetrazines: These compounds have additional functional groups that provide unique properties, such as enhanced stability and reactivity.
The uniqueness of 4,4’-Piperazine-1,4-diylbis(6-chloro-1,3,5-triazine-4,2-diyl)iminobis5-hydroxy-6-(4-methyl-2-sulphophenyl)azonaphthalene-2,7-disulphonic acid (potassium sodium salt) lies in its combination of azo and triazine moieties, which confer both vibrant color properties and versatile reactivity.
特性
| 85959-05-3 | |
分子式 |
C44H30Cl2K3N14Na3O20S6 |
分子量 |
1524.4 g/mol |
IUPAC名 |
tripotassium;trisodium;5-[[4-chloro-6-[4-[4-chloro-6-[[8-hydroxy-7-[(4-methyl-2-sulfonatophenyl)diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H36Cl2N14O20S6.3K.3Na/c1-19-3-5-25(29(11-19)83(69,70)71)55-57-35-31(85(75,76)77)15-21-13-23(81(63,64)65)17-27(33(21)37(35)61)47-41-49-39(45)51-43(53-41)59-7-9-60(10-8-59)44-52-40(46)50-42(54-44)48-28-18-24(82(66,67)68)14-22-16-32(86(78,79)80)36(38(62)34(22)28)58-56-26-6-4-20(2)12-30(26)84(72,73)74;;;;;;/h3-6,11-18,61-62H,7-10H2,1-2H3,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,47,49,51,53)(H,48,50,52,54);;;;;;/q;6*+1/p-6 |
InChIキー |
IEXHYEPMCRZIRQ-UHFFFAOYSA-H |
正規SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)N5CCN(CC5)C6=NC(=NC(=N6)NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C(=C8O)N=NC9=C(C=C(C=C9)C)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





